(S)-3-((Tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid (S)-3-((Tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 500770-81-0
VCID: VC0112690
InChI: InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N
Molecular Formula: C15H18N2O4
Molecular Weight: 290.31 g/mol

(S)-3-((Tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid

CAS No.: 500770-81-0

Reference Standards

VCID: VC0112690

Molecular Formula: C15H18N2O4

Molecular Weight: 290.31 g/mol

(S)-3-((Tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid - 500770-81-0

CAS No. 500770-81-0
Product Name (S)-3-((Tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid
Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
IUPAC Name (3S)-3-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Standard InChIKey QSPUAVCHVGCBGN-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC(=C1)C#N
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N
PubChem Compound 7014962
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator